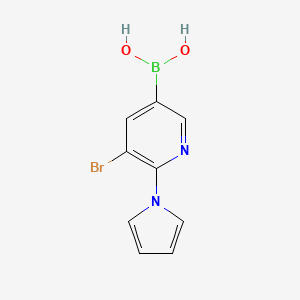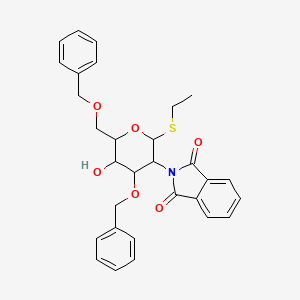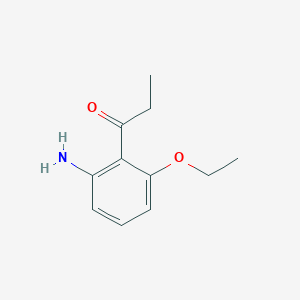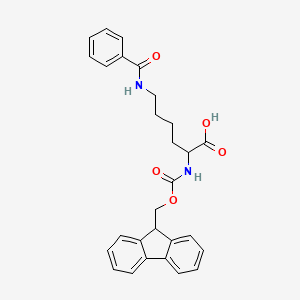![molecular formula C11H11N3 B14075985 2-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B14075985.png)
2-Methyl-[3,3'-bipyridin]-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-[3,3’-bipyridin]-6-amine is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as coordination chemistry, catalysis, and material science. Bipyridines are characterized by two pyridine rings connected by a single bond, and the 2-methyl substitution adds unique properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-[3,3’-bipyridin]-6-amine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses an organotin compound instead of a boronic acid.
Negishi Coupling: This method employs an organozinc compound and a halogenated pyridine.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines using copper as a catalyst.
Industrial Production Methods
Industrial production of 2-Methyl-[3,3’-bipyridin]-6-amine often utilizes continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, α-methylation of substituted pyridines using a continuous flow setup with Raney® nickel as a catalyst has been reported .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-[3,3’-bipyridin]-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted bipyridines, N-oxides, and amine derivatives, which have applications in coordination chemistry and material science .
Scientific Research Applications
2-Methyl-[3,3’-bipyridin]-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of materials such as photosensitizers and electrochromic devices
Mechanism of Action
The mechanism of action of 2-Methyl-[3,3’-bipyridin]-6-amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing processes such as electron transfer and catalysis .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions, used in similar applications.
4,4’-Bipyridine: Another bipyridine derivative with applications in coordination chemistry and material science.
2,2’-Bipyrimidine: Similar in structure but with different electronic properties, used in redox flow batteries.
Uniqueness
2-Methyl-[3,3’-bipyridin]-6-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over coordination environments and reactivity .
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
6-methyl-5-pyridin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-8-10(4-5-11(12)14-8)9-3-2-6-13-7-9/h2-7H,1H3,(H2,12,14) |
InChI Key |
UXXPXXRXKLHDSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(5'-(3,5-dimethylisoxazol-4-yl)-2'',4''-dioxo-2'H-dispiro[cyclopropane-1,3'-indene-1',5''-oxazolidin]-3''-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B14075924.png)





![Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-](/img/structure/B14075972.png)




